2-Ethoxyethanol

Catalog No.
S573622
CAS No.
110-80-5
M.F
C4H10O2
C4H10O2
CH3CH2OCH2CH2OH
M. Wt
90.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxyethanol

CAS Number

110-80-5

Product Name

2-Ethoxyethanol

IUPAC Name

2-ethoxyethanol

Molecular Formula

C4H10O2
C4H10O2
CH3CH2OCH2CH2OH

Molecular Weight

90.12 g/mol

InChI

InChI=1S/C4H10O2/c1-2-6-4-3-5/h5H,2-4H2,1H3

InChI Key

ZNQVEEAIQZEUHB-UHFFFAOYSA-N

SMILES

CCOCCO

Solubility

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992)
Miscible with water
Very soluble in acetone, ethyl ether, ethanol
Miscible with hydrocarbons
Miscible in all proportions of acetone, benzene, carbon tetrachloride, ethyl ether, methanol, and water.
1000 mg/mL
Solubility in water: miscible
Miscible

Synonyms

2-ethoxyethanol, Cellosolve, ethylcellosolve, ethylene glycol monoethyl ether, Oxitol

Canonical SMILES

CCOCCO

Solvent Properties:

2-Ethoxyethanol is a versatile solvent with several properties that make it useful in scientific research. It is a good miscible with water and many organic solvents, making it suitable for dissolving a wide range of substances []. Additionally, it has a relatively low boiling point (135 °C) and high flash point (120 °F), allowing for safe evaporation and concentration of solutions []. These characteristics make it valuable for various research applications, including:

  • Extraction and Isolation: 2-Ethoxyethanol can be used to extract and isolate various compounds from biological samples, such as proteins, lipids, and metabolites [, ].
  • Chromatography: It finds use as a mobile phase or eluent in various chromatographic techniques, including high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), due to its ability to dissolve diverse analytes and adjust polarity through mixing with other solvents [, ].
  • Synthesis: 2-Ethoxyethanol can be employed as a reaction medium for some synthetic reactions, particularly those involving polar or water-soluble starting materials or products [].

Other Research Applications:

Beyond its solvent properties, 2-Ethoxyethanol has been used in specific scientific research areas, including:

  • Biocompatibility Studies: Studies investigating the biocompatibility of new materials, such as polymers and hydrogels, sometimes utilize 2-Ethoxyethanol as a control solvent due to its established properties and potential interactions with biological components [, ].
  • Toxicity Research: Research exploring the potential toxic effects of various chemicals or environmental exposures may involve using 2-Ethoxyethanol as a solvent to administer these test substances to model organisms [].

2-Ethoxyethanol, also known by its systematic name ethylene glycol monoethyl ether, is a colorless, flammable liquid with a sweet, pleasant ether-like odor and a slightly bitter taste. It is classified as a glycol ether and has the chemical formula C4H10O2C_4H_{10}O_2 . This compound is produced primarily through the reaction of ethylene oxide with ethanol, making it a significant industrial solvent and production intermediate . Its properties include a boiling point of approximately 171 °C and a density of about 0.9 g/cm³ .

2-Ethoxyethanol is a hazardous compound with several safety concerns:

  • Toxicity: Inhalation or skin contact can irritate the eyes, nose, and throat. Long-term exposure has been linked to potential kidney damage, blood cell damage, and reproductive effects in animal studies [].
  • Flammability: It is a flammable liquid with a low flash point, posing a fire hazard [].
  • Reactivity: Can react violently with strong oxidizing agents.

Due to these hazards, proper personal protective equipment (PPE) like gloves, safety glasses, and respiratory protection should be worn when handling 2-Ethoxyethanol. It is also crucial to work in a well-ventilated area and follow safe handling procedures outlined in safety data sheets (SDS).

Please note:

  • There is no significant scientific research available on the mechanism of action of 2-Ethoxyethanol in biological systems.
Due to its functional groups. Notably, it can participate in:

  • Esterification: Reacting with acids to form esters.
  • Dehydration: Under certain conditions, it can lose water to form ethylene oxide.
  • Oxidation: It reacts with strong oxidizing agents such as perchlorates and permanganates, potentially resulting in violent reactions .

The compound also shows compatibility with many organic solvents but is incompatible with strong oxidizers and alkalies .

The biological activity of 2-Ethoxyethanol has raised concerns regarding its health effects. Acute exposure can lead to irritation of the skin, eyes, and respiratory system, while chronic exposure may affect the nervous system and reproductive health. Specifically, it has been identified as a potential teratogen in humans due to its teratogenic effects observed in animal studies . Furthermore, prolonged exposure may result in anemia and damage to the kidneys and liver .

The primary method for synthesizing 2-Ethoxyethanol involves the reaction of ethylene oxide with ethanol under controlled conditions. This process typically requires the presence of a catalyst to facilitate the reaction . The reaction can be summarized as follows:

Ethylene Oxide+Ethanol2 Ethoxyethanol\text{Ethylene Oxide}+\text{Ethanol}\rightarrow \text{2 Ethoxyethanol}

Alternative synthesis methods may involve other etherification processes or chemical transformations involving related compounds.

2-Ethoxyethanol finds extensive use across various industries due to its solvent properties. Key applications include:

  • Industrial Solvent: Used in paints, coatings, and cleaning products.
  • Production Intermediate: Acts as a precursor in the synthesis of other chemicals.
  • Laboratory Chemicals: Employed in analytical chemistry for various procedures .

Additionally, it is utilized in pH regulators and water treatment products .

Several compounds share structural similarities with 2-Ethoxyethanol. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Ethylene GlycolC2H6O2C_2H_6O_2Commonly used as an antifreeze; lower boiling point than 2-Ethoxyethanol.
Propylene GlycolC3H8O2C_3H_8O_2Used in food products; less toxic than 2-Ethoxyethanol.
Butyl GlycolC4H10OC_4H_{10}OHigher molecular weight; used primarily as a solvent in paints and coatings.

Uniqueness of 2-Ethoxyethanol:

  • Its specific combination of ethyl ether functionality allows for unique solvent properties suitable for industrial applications.
  • It exhibits moderate toxicity compared to other glycols, influencing its handling and regulatory considerations.

Physical Description

Ethylene glycol monoethyl ether appears as a clear colorless liquid. Flash point of 120 °F. Less dense than water. Its vapors are heavier than air.
Liquid
Colorless liquid with a sweet, pleasant, ether-like odor; [NIOSH]
COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a sweet, pleasant, ether-like odor.

Color/Form

Colorless liquid

XLogP3

-0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

90.068079557 g/mol

Monoisotopic Mass

90.068079557 g/mol

Boiling Point

275 °F at 760 mmHg (NTP, 1992)
135.7 °C
135.00 °C. @ 760.00 mm Hg
135 °C
275 °F

Flash Point

105 °F (NTP, 1992)
43 °C
110 °F (43 °C) (closed cup)
120 °F (49 °C) open cup
202 °F
44 °C c.c.
105 °F
110 °F

Heavy Atom Count

6

Taste

SLIGHTLY BITTER

Vapor Density

3.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
Relative vapor density (air = 1): 3.1
3.1

Density

0.931 at 68 °F (USCG, 1999) - Less dense than water; will float
0.9253 g/cu cm at 25 °C
Bulk density: 7.74 lb at 20 °C; pour point: less than 37.7 °C
Relative density (water = 1): 0.93
0.93

LogP

-0.32
-0.32 (LogP)
log Kow = -0.32
-0.32
-0.540

Odor

Sweet, pleasant, ether-like odor
Mild, agreeable odor
Practically odorless

Odor Threshold

Odor Threshold Low: 0.3 [mmHg]
Odor Threshold High: 24.0 [mmHg]
Detection odor threshold from AIHA (mean = 2.7 ppm)
...Odor threshold of about 25 ppm and a strong odor at about 50 ppm.
Human volunteers with some work experience in industrial environments reported that /odor/ levels of 125 ppm were noticeable and that the intolerable odor level was higher then 255 ppm. Thus the warning properties should not be relied up on to prevent prolonged daily exposures to a concentration of vapors that could cause adverse affects.

Decomposition

Hazardous decomposition products formed under fire conditions. - Carbon oxides

Melting Point

-94 °F (NTP, 1992)
-70 °C
-94 °F
-130 °F

UNII

IDK7C2HS09

Related CAS

27879-07-8

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H360FD: May damage fertility;
May damage the unborn child [Danger Reproductive toxicity]

Use and Manufacturing

IDENTIFICATION: Ethylene glycol monoethyl ether (also known as 2-ethoxyethanol) has a sweet, etherlike odor and slightly bitter taste. It is a colorless volatile liquid. It is slightly soluble in water and evaporates quickly from soil surfaces. USE: Ethylene glycol monoethyl ether is used as a solvent for dyes, inks, lacquers, paints and varnishes. It is also used in cleaning solutions, epoxy coating solvents, hydraulic fluids and as an antiicing aviation fuel additive. EXPOSURE: Exposure to ethylene glycol monoethyl ether for the general population will occur through breathing air while using products such as paints and varnishes. Ethylene glycol monoethyl ether is a volatile compound that has been reported in air inside new cars. Indoor residential air samples were found to contain ethylene glycol monoethyl ether. If ethylene glycol monoethyl ether is released to the environment, it will be broken down in air. It will evaporate from soil surfaces. Ethylene glycol monoethyl ether is biodegradable. Ethylene glycol monoethyl ether is not expected to build up in aquatic organisms. RISK: Decreased sperm counts, but no changes in other semen characteristics, were found in workers who repeatedly breathed in ethylene glycol monoethyl ether vapors at concentrations up to 25 ppm. Fetal deaths and birth defects were found in studies of rats and rabbits breathing in ethylene glycol monoethyl ether vapors at concentrations greater than 160 ppm. Decreased testes weight was found in mice given high doses by mouth and rabbits breathing in concentrations greater than 400 ppm. The potential for 2-ethoxyethanol to cause cancer in humans has not been assessed by the EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program. (1-8; SRC, 2014)

Therapeutic Uses

/EXPL THER/ Structure-activity studies with nine glycol alkyl ethers were conducted with a cellular leukemia transplant model in male Fischer rats. This in vivo assay measures the effects of chemical treatment on neoplastic progression in transplant recipients. Chemicals were given ad libitum in the drinking water simultaneously with the transplants and continued throughout the study. In all, 20 million leukemic cells were injected sc into syngeneic rats, which after 60 days resulted in a 10-fold increase in relative spleen weights, a 100-fold increase in white blood cell counts, and a 50% reduction in red blood cell (RBC) indices and platelet counts. At this interval, ethylene glycol monomethyl ether (2-ME) given at a dose of 2.5 mg/mL in the drinking water completely eliminated all clinical, morphological, and histopathological evidence of leukemia, whereas the same dose of ethylene glycol monoethyl ether (2-EE) reduced these responses by about 50%. Seven of the glycol ethers were ineffective as anti-leukemic agents, including ethylene glycol, the monopropyl, monobutyl, and monophenyl ethylene glycol ethers, diethylene glycol, and the monomethyl and monoethyl diethylene glycol ethers. 2-ME more than doubled the latency period of leukemia expression and extended survival for at least 210 days. A minimal effective dose for a 50% reduction in the leukemic responses was 0.25 mg/mL 2-ME in the drinking water (15 mg/kg body weight), whereas a 10-fold higher dose of 2-EE was required for equivalent antileukemic activity. In addition, the in vitro exposure of a leukemic spleen mononuclear cell culture to 2-ME caused a dose- and time-dependent reduction in the number of leukemia cells after a single exposure to 1-100 uM concentrations, whereas the 2-ME metabolite, 2-methoxyacetic acid, was only half as effective. The two glycol alkyl ethers with demonstrable anti-leukemic activity, 2-ME and 2-EE, also exhibited a favorable efficacy-to-toxicity ratio and should be considered for further development as chemotherapeutic agents.

Mechanism of Action

The toxicity of ... ethylene glycol monoethyl ether are due to /its/ metabolite, ethoxyacetic acid, and that this metabolite may exert /its/ effects, in part, on mitochondrial function.
The developmental and reproductive toxicity of ethylene glycol monoethyl ether is believed to be due to its metabolism to ethoxyacetic acid. ...The effects of ... ethoxyacetic acids (EAA) on mitochondrial function /were studied/. At concentrations beginning at 3.85 mM, 2-EAA inhibited state 3 respiration (+ADP) and the respiratory control ratio (RCR) [ratio of state 3 (+ADP) to state 4 (-ADP)] in hepatic mitochondria using either succinate or citrate/malate as substrates. .../It was/ demonstrated that fluorocitrate, formed during the metabolism of fluoroacetate, binds to mitochondrial membranes and prevents the formation of ATP and the transfer and metabolism of citrate. Compounds containing (-SH) groups were effective in removing bound fluorocitrate, thereby reducing the toxicity of fluoroacetate. Ethoxycitrate formed from ethoxyacetic acid may also inhibit the mitochondrial transfer of citrate.

Vapor Pressure

3.8 mmHg at 68 °F (NTP, 1992)
5.31 [mmHg]
5.31 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 0.5
4 mmHg

Pictograms

Health Hazard Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant;Health Hazard

Other CAS

110-80-5

Absorption Distribution and Excretion

The urinary excretion of ethoxyacetic acid (EAA) was studied in a group of five women daily exposed to the ethyl ether of ethylene glycol (EGEE) and the ethyl ether of ethylene glycol acetate (EGEE-Ac) during 5 day of normal production and 7 day after a 12 day production stop. The mean combined exposure concentration of EGEE and EGEE-Ac (expressed in equivalent weight of EGEE) was 14.0 mg/cu m with occasional slight excursions above the current Belgian occupational exposure limit. The daily combined exposure profiles for EGEE and EGEE-Ac were rather constant during the first observation period, but they tended to decrease during the last week. The urinary EAA excretion clearly increased during the work week. Over the weekends the elimination was far from complete, and even after a prolonged nonexposure period of 12 day traces of the metabolite were still detectable. Based on the observations from the first period, a good linear correlation (r = 0.92) was found between the average exposure over 5 day (14.4 mg/cu m) and the EAA excretion at the end of the week (105.7 mg/g creatinine). An EAA estimate of 150 +/- 35 mg/g was found to correspond with repeated 5 day full-shift exposures to the respective occupational exposure limit of EGEE (19 mg/cu m) or EGEE-Ac (27 mg/cu m).
Percutaneous absorption and cutaneous metabolism of 2-ethoxyethanol were assessed in vivo and with an in vitro flow-through diffusion system. Topical application of undiluted (14)C-ethoxyethanol to occluded rat skin in vivo resulted in 25% of the dose being absorbed after 24 hr. The major routes of excretion included the urine (15%), expiration as carbon dioxide (6%), and feces (1.2%), while little of the dose remained in the carcass (1.3%). Free ethoxyethanol, ethoxyacetic acid, and glycine conjugate were detected in urine. Permeation rates of ethoxyethanol through unoccluded rat split skin (20%) were greater than rat whole skin (11%), while absorption through human split skin (8%) was lower than the rat. Absorption of undiluted ethoxyethanol through occluded rat split skin in vitro (22%) most accurately predicted absorption through rat skin in vivo. However, ethoxyethanol absorption (29%) was enhanced by application in methanol. First pass metabolism of ethoxyethanol was not detected during percutaneous penetration through viable human or rat skin in vitro or rat skin in vivo. However, rat skin cytosol had the potential to metabolize ethoxyethanol, suggesting that the rapid penetration through skin in vivo prevented metabolism and that systemic exposure after skin contact with 2-ethoxyethanol is likely to be to the parent compound. In conclusion, the in vitro system provided a reasonable estimate of dermal absorption for the rat in vivo and comparison of human and rat skin in vitro indicated 2-ethoxyethanol absorption in humans is about one-third of that in the rat.
Percutaneous absorption of /2-ethoxyethanol/ EE, /2-butoxyethanol/ BE and /1-methoxy-2-propanol/ M2P, in aqueous solution (3 mg/mL, 200 microL) or undiluted (10.5 microL), though full thickness or dermatomed human breast skin (0.64 sq cm exposed area) was measured for 24 hr using flow-through diffusion cells. Tissue culture medium was used as receptor fluid, with 2% (w/v) bovine serum albumin (BSA) or 2%-6% (w/v) polyethylene glycol 20 oleyl ether (PEG 20) added for some studies. Volatilised test compounds were trapped on charcoal filters placed above cells. RESULTS: In aqueous solution, steady-state flux of BE (544+/-64 nmol/sq cm/hr) exceeded that of EE (143+/-19 nmol/sq cm/hr) and M2P (48+/-6 nmol/sq cm/hr). Reducing the dose volume to 100 microL decreased the steady-state flux of BE by about 55%, though the flux of EE was approximately doubled. Doubling the dose concentration of EE increased the flux by about eight-fold. Using full thickness skin increased tau of both EE and BE and reduced the steady-state flux of BE. Absorption rates of undiluted solvents in finite doses exceeded those measured with aqueous solutions, though the apparent permeability coefficient was higher with aqueous doses. Addition of BSA or PEG 20 to receptor fluid markedly increased absorption in both aqueous and undiluted doses. The dermal absorption potential of M2P from a liquid application was markedly lower than from EE or BE in all but infinite undiluted doses. The influence of receptor fluid on dermal absorption of glycol ethers could be relevant to prediction of absorption in vivo.
Studies to evaluate the rate of its elimination were conducted in rats using a priming dose of 140 mg/kg iv followed by the infusion initially of 8, then of 16 mg/kg/min. Under these conditions it was found that this product was excreted via the lung at a rate of slightly more than 8 mg/kg/min unchanged.
For more Absorption, Distribution and Excretion (Complete) data for ETHYLENE GLYCOL MONOETHYL ETHER (18 total), please visit the HSDB record page.

Metabolism Metabolites

Male rats were given a single oral dose of ethylene glycol monoethyl ether, the dose ranging from plausible human exposures (0.5-1 mg/kg) to doses reported in the literature (100 mg/kg). Urinary excretion of ethoxyacetic acid and its glycine conjugate was followed up to 60 hr after dosing and compared to data of experimentally exposed human volunteers. In rats, the mean elimination half-life of free as well as conjugated ethoxyacetic acid was 7.2 hr for all doses. Ethoxyacetic acid was excreted partly as a glycine conjugate (on average 27%), the extent of conjugation being independent of the dose. The relative amount of ethylene glycol monoethyl ether recovered in urine as ethoxyacetic acid was only 13.4% for the lowest dose, but increased as the administered dose of ethylene-glycol-monoethyl-ether was higher, indicating that ethylene glycol monoethyl ether was metabolized at least in two parallel pathways of which one pathway becomes saturated at relatively low doses. In man, urinary excretion of ethoxyacetic acid for equivalent low doses of ethylene glycol monoethyl ether differed from that in the rat by a longer elimination half-life (mean 42 hr), by the absence of ethoxyacetic acid conjugates and by a higher recovery.
Ten healthy male subjects were exposed to ethylene glycol monoethyl ether and their urinary excretion of ethoxyacetic acid was followed up for 42 hours. Maximal excretion of ethoxyacetic acid was reached 3-4 hours after the end of the 4 hr exposure period. Afterwards, ethoxyacetic acid excretion declined slowly with a biological half-life of 21-24 hours. Ethoxyacetic acid excretion increased as the uptake of ethylene glycol monoethyl ether increased as a consequence of higher exposure concentration or pulmonary ventilation rate during physical exercise. On average, 23.1% of ethylene glycol monoethyl ether was recovered as ethoxyacetic acid within 42 hours. Quantitative relations between ethoxyacetic acid excretion and ethylene glycol monoethyl ether uptake were obtained.
/A group of/ 17 persons who were exposed to glycol ethers in a varnish production plant, were examined according to their external and internal solvent exposure. The workers in the production plant (n= 12) were exposed to average concentrations of ethoxyethanol, ethoxyethyl acetate, butoxyethanol, 1-methoxypropanol-2, 2-methoxypropyl-1-acetate and xylene of 2.8; 2.7; 1.1; 7.0; 2.8 and 1.7 ppm. Internal exposure was estimated by measuring butoxyethanol in blood as well as ethoxyacetic acid and butoxyacetic acid in urine samples. As expected, the highest values were found in the varnish production. The average post shift concentrations of butoxyethanol, ethoxyacetic acid and butoxyacetic acid were 121.3 ug/L; 167.8 and 10.5 mg/L. The relatively high concentrations of ethoxyacetic acid and butoxyacetic acid in pre-shift samples can be explained by the long half-lives of these metabolites. Most of the glycolethers were taken up through the skin. The authors think that a future tolerable limit value for the concentration of ethoxyacetic acid in urine should be in the order of 100 to 200 mg/L.
... Pathways and relative rates of metabolism of ethylene glycol monoethyl ether (EGEE) /were developed/ using rat and human hepatocytes. The concentrations of ethylene glycol monoethyl ether used were 0.02, 0.2, 2.0, and 10.0 mM. Metabolites were analyzed by HPLC. Ethylene glycol (EG) was the major metabolite of EGEE (30%). The percentage of EGEE converted to ethoxyacetic acid (EAA) in rat hepatocytes was similar at all concentrations ... The Vmax value for the conversion of EGEE to ethoxyacetic acid with rat hepatocytes was similar to those obtained for the conversion of ethylene glycol monomethyl ether (EGME) to /methoxyacetic acid / (MAA) and ethylene glycol monobutyl ether (EGBE) to butoxyacetic acid (BAA). In human hepatocytes, Vmax followed the order of EGBE>EGEE>EGME. Vmax was 15-20 fold higher in rat than in human hepatocytes.
For more Metabolism/Metabolites (Complete) data for ETHYLENE GLYCOL MONOETHYL ETHER (11 total), please visit the HSDB record page.

Wikipedia

2-Ethoxyethanol

Biological Half Life

The elimination of radioactive /2-ethoxyacetic acid/ (ethyl 1, 2 ((14)C)) has been reported in the rat (half-life of approximately 8 hr) and in humans (half-life of approximately 21-42 hr). /2-Ethoxyacetic acid/
Monitoring of the urinary excretion of the alkoxyacetic acid metabolites may be a useful indicator of human exposure to ethylene glycol ethers. In 10 male workers exposed to ethylene glycol monoethyl ether, the maximal urinary excretion of ethoxyacetic acid occurred in 3-4 hours and the urine biological half-life was 21-24 hours.

Use Classification

Hazard Classes and Categories -> Teratogens, Flammable - 2nd degree

Methods of Manufacturing

Manufactured from ethylene oxide and ethanol.
Reaction of ethylene oxide with excess anhydrous ethyl alcohol.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Pharmaceutical and Medicine Manufacturing
Wholesale and Retail Trade
Petrochemical Manufacturing
Not Known or Reasonably Ascertainable
Paint and Coating Manufacturing
Ethanol, 2-ethoxy-: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.
Acidity (as acetic acid) 0.01% by wt (max); ... combines a low evaporation rate with a strong solvent action. Has a powerful solvent action on nitrocellulose and alkyd resins & an extremely high dilution ratio with coal-tar hydrocarbons. This solvent will tolerate 4.9 times its own volume of toluene before the mixture will cease to dissolve nitrocellulose ... .
... Imparts excellent flow properties and high gloss to thermoplastic and thermosetting coating systems.

Analytic Laboratory Methods

Method: OSHA 79; Procedure: Gas chromatography using flame ionization detector; Analyte: 2-ethoxyethanol; Matrix: air; Reliable Quantitation Limit: 2.1 ppb (7.8 ug/cu m).
Method: NIOSH 1403, Issue 3; Procedure: gas chromatography with flame ionization detector; Analyte: ethylene glycol monoethyl ether; Matrix: air; Detection Limit: 0.7 ug/sample.

Clinical Laboratory Methods

A procedure for measurement of 2-ethoxyacetic acid, a metabolite of 2-ethoxyethanol, has been validated. The analytical range for 2-ethoxyacetic acid is 5 to 100 ug/mL of urine; the limit of detection is 4 ug/mL, while the limit of quantitation is 7 ug/mL. The day-to-day relative standard deviation was better than 4.7%; the corresponding within-day standard deviation was less than 2.0%. The procedure was applied to urine-specimens collected from shipyard workers exposed to paints containing 2-ethoxyethanol.

Storage Conditions

Conditions for safe storage: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.
Fireproof. Separated from strong oxidants and food and feedstuffs. Keep in the dark. Cool.

Interactions

2-ethoxyethanol, induced complete embryomortality in pregnant rats exposed to three times the current Federal permissible exposure limit (PEL). Following exposure to ethoxyethanol at a concentration only one-half the current PEL, the offspring evidenced behavioral and neurochemical deviations from controls. Subsequent studies found that ingestion of ethanol with concomitant inhalation of ethoxyethanol vapors early in pregnancy appeared to reduce the number of both behavioral and neurochemical deviations found for ethoxyethanol. In contrast, the concomitant exposure to ethanol and ethoxyethanol later in gestation potentiated the behavioral and neurochemical effects of ethoxyethanol. This research indicates that the industrial solvent 2-ethoxyethanol presents an occupational reproductive hazard and raises the issue of the importance of an interaction of social habits with occupational exposure to such hazards. The results would suggest that occupational physicians should advise pregnant workers in the chemical industry of the adverse effects of ethanol during pregnancy and of the possible interactions with other chemicals and should encourage them to be especially cautious with ethanol consumption since they may be at greater risk.
Behavioral and neurochemical deviations in the offspring of rats exposed to 100 ppm ethoxyethanol during gestation have been reported previously. Since this compound is likely metabolized in the same manner as ethanol, the present study investigated the interactive effects of ethanol and ethoxyethanol on prenatal development. Groups of 15-20 pregnant Sprague-Dawley rats were given 10% ethanol in the drinking water with or without concomitant inhalation exposure to 100 ppm ethoxyethanol during gestation days 7-13 or 14-20. Another group was exposed to 200 ppm ethoxyethanol on gestation days 7-13, and sham-exposed controls were included for both gestation periods. Ethanol alone on days 14-20 and 200 ppm ethoxyethanol reduced overall weight gain during pregnancy. As in the previous research, pregnancy duration was extended in the groups given ethoxyethanol, but not in groups given ethanol alone. Neuromotor ability, as assessed by an ascent test and by a rotorod, was reduced by 200 ppm ethoxyethanol and by ethanol alone on gestation days 7-13. The group given ethanol plus ethoxyethanol on days 14-20 spent significantly longer in the start area of an open field, and this group as well as that given 200 ppm ethoxyethanol were less active than controls in the open field and in the shuttle box. When compared with previous research, it appears that ethanol early in gestation may reduce the effects, but later in gestation may enhance the effects of prenatal ethoxyethanol.
Repeated exposure of workers to /2-Methoxyethanol/ (2-ME) and /2-Ethoxyethanol/ (2-EE), in addition to other solvents, resulted in anaemia, leucopenia, general weakness, and ataxia.
Endocrine disrupting chemicals cause reproductive dysfunction by interacting with intricate regulation and cellular processes involve in spermatogenesis. This study investigated the probable mechanism of action of ethylene glycol monoethyl ether (EGEE) as an antiandrogenic compound as well as the effects of kolaviron upon co-administration with EGEE in rats. Adult male rats were exposed to EGEE (200 mg/kg bw) separately or in combination with either kolaviron [100 (KV1) and 200 (KV2) mg/kg bw] or vitamin E (50 mg/kg bw) for 14 days. Western blot analysis revealed that the administration of EGEE adversely affected steroidogenesis in experimental rats by decreasing the expression of steroid acute regulatory (StAR) protein and androgen-binding protein (ABP). EGEE significantly decreased the activities of 3beta-hydroxysteroid dehydrogenase (3beta-HSD) and 17beta-hydroxysteroid dehydrogenase (17beta-HSD) but markedly increased sialic acid concentration in rat testes. EGEE-treated rats showed significant decreases in plasma levels of luteinizing hormone (31%), testosterone (57.1%), prolactin (80.9%), triiodothyronine (65.3%) and thyroxine (41.4%), whereas follicle-stimulating hormone was significantly elevated by 76.9% compared to the control. However, co-administration of kolaviron or vitamin E significantly reversed the EGEE-induced steroidogenic dysfunction in rats. This study suggests that kolaviron may prove promising as a chemoprotective agent against endocrine pathology resulting from EGEE exposure.

Stability Shelf Life

Stable under recommended storage conditions.
Tends to decompose on exposure to sunlight

Dates

Modify: 2023-08-15

Extraction and Characterization of Lipids from Macroalgae

David R Nobles Jr, Schonna R Manning
PMID: 31148125   DOI: 10.1007/978-1-4939-9484-7_7

Abstract

Although most algal biofuel research has focused on microalgae, macroalgae are also potential sources of lipid for the production of biodiesel and other liquid fuels. Reliable, accurate methods for assessing the lipid composition of biomass are essential for the development of macroalgae in this area. The conventional methods most commonly used to evaluate lipid composition, such as those of Bligh and Dyer and Folch, do not provide complete extraction of lipids in photosynthetic cells/tissues and therefore do not provide an accurate accounting of lipid production. Here we present a 2-EE lipid extraction protocol, a method which has been demonstrated to be superior to conventional lipid extraction methods for microalgae, adapted for use with macroalgae.


The effects of ethylene glycol monomethyl ether on female reproductive system in juvenile rats

Yoshikazu Taketa, Hiroshi Mineshima, Etsuko Ohta, Kyoko Nakano-Ito
PMID: 29142169   DOI: 10.2131/jts.42.707

Abstract

Ethylene glycol monomethyl ether (EGME), which is widely used in various industrial products, is known for adverse effects on the reproductive system in adult rats. However, the effects of EGME on reproductive development in juvenile rats have not been demonstrated. In order to investigate the effects of EGME on the female reproductive system and pubertal development in juvenile rats, EGME was administered to female Sprague Dawley rats from postnatal day 21 to 41 at a dose level of 0, 50, 100, or 300 mg/kg. The animals were examined for general condition, body weight, vaginal opening (VO), estrous cyclicity, and histopathology of reproductive organs. EGME treatment resulted in a prolonged estrous cycle interval characterized by persistent diestrus at 50 mg/kg without effects on body weight, timing of VO, or histology of the reproductive organs. EGME at 100 mg/kg induced decreases in body weight gain, a delay of VO, and irregular estrous cycle with absence of corpora lutea and hypertrophy of uterine epithelium indicating disturbance of the ovulatory process associated with hormonal effect. At 300 mg/kg, there was significant delay of puberty due to severe growth retardation. The present results revealed that irregular estrous cycle is a first indicator of the effects of EGME on the female reproductive system in juvenile rats, with delayed pubertal onset and ovulatory process disturbance at a higher dose.


Swellable silk fibroin microneedles for transdermal drug delivery

Zhuping Yin, Dajiang Kuang, Shiyi Wang, Zhaozhu Zheng, Vamsi K Yadavalli, Shenzhou Lu
PMID: 28778522   DOI: 10.1016/j.ijbiomac.2017.07.178

Abstract

In this paper, a swelling-modified silk fibroin (SF) microneedle for transdermal drug delivery is presented. The microneedles undergo a phase transition from a dried and rigid state to a semi-solid, acerose hydrogel state with a controlled 3-dimensional (3D) porous network structure. Different micromolecular reagents have been studied for mixing with aqueous silk fibroin to endow a swellable and insoluble capacity to the SF. The aqueous SF composite is poured on a polydimethylsiloxane (PDMS) mold with arranged micropores on its surface to fabricate SF microneedles with high fidelity and mechanical robustness. The results demonstrate that 2-ethoxyethanol (ECS) modified SF microneedles can easily pierce porcine skin with a depth of ∼200μm in vitro, and transform into semi-solid hydrogels with 50-700nm porous network inside. These swelling-modified microneedles can accomplish a significantly enhanced transdermal drug release capacity in proportion to their swelling characteristics. The better swelling capacity of the microneedles produces larger pores, resulting in higher transdermal drug release kinetics. There is also a relationship between swollen pore dimensions and the molecular weights of encapsulated therapeutics. The controllable properties of these SF microneedles coupled with their high biocompatibility, render swell-to-release ECS/SF composites as viable transdermal delivery devices.


Transcriptional profile of ethylene glycol monomethyl ether-induced testicular toxicity in rats

Takuya Matsuyama, Koichi Yabe, Chiharu Kuwata, Kazumi Ito, Yosuke Ando, Hiroshi Iida, Kazuhiko Mori
PMID: 28503943   DOI: 10.1080/01480545.2017.1320406

Abstract

To clarify the molecular mechanism of ethylene glycol monomethyl ether (EGME)-induced testicular toxicity, the potential for EGME-related changes in transcript levels of genes including spermatocyte-specific genes was evaluated in the testis of rats given single dosing of EGME at 200, 600, or 2000 mg/kg. Furthermore, the contribution of decreased testicular testosterone on EGME-induced spermatocyte toxicity was investigated by comparing to transcriptional profile due to a testosterone synthesis inhibitor, ketoconazole (KET), at 30 or 300 mg/kg. EGME at 600 mg/kg or more dose-dependently caused testicular toxicity characterized by degeneration and necrosis of spermatocytes at stage VII-XIV seminiferous tubules. The spermatocyte injury was well correlated with decreased spermatocyte-specific gene expression. Analysis of upstream regulators by the Ingenuity Pathways Analysis system suggested that up-regulation of oxidative stress, protein kinase activation, and histone acetylation was involved in EGME-induced spermatocyte toxicity. Interestingly, KET decreased testicular testosterone to a similar extent compared to the EGME treatment, but KET at up to 300 mg/kg did not show any histopathological abnormality or change in the expression of spermatocyte-specific genes. These results suggested that the decreased testicular testosterone have little impact on EGME-induced spermatocyte injury. In contrast, KET showed trends toward increases in Hsd3b2 and Hsd17b2 mRNAs, presumably resulting from inhibition of androgen synthesis. Transcriptome analysis clearly demonstrated the differential effects of EGME and KET on androgen synthesis. In conclusion, EGME caused spermatocyte toxicity correlated with decreased expression of spermatocyte-specific genes. Furthermore, oxidative stress, protein kinase activation, and histone acetylation were suggested to be involved in EGME-induced testicular toxicity.


Participation of protein kinases in cytotoxic and proapoptotic effects of ethylene glycol ethers and their metabolites in SH-SY5Y cells

Bartosz Pomierny, Kjell Fuxe, Weronika Krzyżanowska, Magdalena Regulska, Żaneta Broniowska, Bogusława Budziszewska
PMID: 27497993   DOI: 10.1016/j.tiv.2016.08.001

Abstract

Ethylene glycol ethers (EGEs) are compounds widely used in many branches of industry. Their toxicological profile in the peripheral tissues is relatively well described, but little is known about their action on the central nervous system (CNS). In this study, we evaluated the effect of 2-ethoxyethanol (EE), 2-butoxyethanol (BE), 2-phenoxyethanol (PHE) and their metabolites on necrotic (estimated by cell viability and lactate dehydrogenase release) and apoptotic (caspase-3 activity and mitochondrial membrane potential) processes and reactive oxygen species' (ROS) production in human neuroblastoma (SH-SY5Y) cells. We have shown that, similar to the peripheral tissues, EGE metabolites in most of the performed assays revealed greater potential to damage than the parent compounds in the CNS cells. Subsequently, we investigated the participation of some selected protein kinases in the degenerative activity of PHE and its main metabolite, phenoxyacetic acid (PHA). It has been found that a GSK3β inhibitor weakened the damaging effects of PHE and PHA in each of the performed assays. Furthermore, the kinases, p38-MAPK, JNK-MAPK and PKC, had a significant role in the cytotoxic and proapoptotic effects of PHA. These results indicate that the neurotoxic effect of EGEs may stem from their impact on many intracellular signal transduction pathways.


Ethylene glycol ethers induce apoptosis and disturb glucose metabolism in the rat brain

Bartosz Pomierny, Weronika Krzyżanowska, Ewa Niedzielska, Żaneta Broniowska, Bogusława Budziszewska
PMID: 26721368   DOI: 10.1016/j.pharep.2015.08.006

Abstract

Ethylene glycol ethers (EGEs) are compounds widely used in industry and household products, but their potential, adverse effect on brain is poorly understood, so far. The aim of the present study was to determine whether 4-week administration of 2-buthoxyethanol (BE), 2-phenoxyethanol (PHE), and 2-ethoxyethanol (EE) induces apoptotic process in the rat hippocampus and frontal cortex, and whether their adverse effect on the brain cells can result from disturbances in the glucose metabolism.
Experiments were conducted on 40 rats, exposed to BE, PHE, EE, saline or sunflower oil for 4 weeks. Markers of apoptosis and glucose metabolism were determined in frontal cortex and hippocampus by western blot, ELISA, and fluorescent-based assays.
BE and PHE, but not EE, increased expression of the active form of caspase-3 in the examined brain regions. BE and PHE increased caspase-9 level in the cortex and PHE also in the hippocampus. BE and PHE increased the level of pro-apoptotic proteins (Bax, Bak) and/or reduced the concentration of anti-apoptotic proteins (Bcl-2, Bcl-xL); whereas, the effect of BE was observed mainly in the cortex and that of PHE in the hippocampus. It has also been found that PHE increased brain glucose level, and both BE and PHE elevated pyruvate and lactate concentration.
It can be concluded that chronic treatment with BE and PHE induced mitochondrial pathway of apoptosis, and disturbed glucose metabolism in the rat brain.


Testicular effect of a mixture of 2-methoxyethanol and 2-ethoxyethanol in rats

Beata Starek-Świechowicz, Wiesław Szymczak, Bogusława Budziszewska, Andrzej Starek
PMID: 25712652   DOI: 10.1016/j.pharep.2014.09.011

Abstract

2-Methoxyethanol (ME) and 2-ethoxyethanol (EE) represent a large group of chemicals which are used separately or as mixtures. These compounds exert multidirectional toxic effects. The present studies aimed to demonstrate the effects of ME and EE alone and their mixture on the reproductive organs in the rats.
Male Wistar rats were treated subcutaneously with ME and EE alone (1.25-5.0mM/kg/day) or with their mixture (1:1) for 4 weeks. After completion of the experiment, the testes, epididymides, and prostate were weighed. In post-mitochondrial supernatant of the testes, the level of total protein, non-protein and protein sulfhydryl groups, malondialdehyde, total antioxidant status, and glutathione peroxidase and glutathione reductase activities were determined.
Exposure to ME alone resulted in a dose-dependent decrease in the organ weights, the total protein, non-protein and protein sulfhydryl groups. EE alone led to less marked alterations. Co-exposure to ME and EE caused alterations similar as in the rats treated with ME alone.
Marked testicular atrophy, decrease in epididymis and prostate weights are predominant effects of the repeated exposure to relatively low doses of ME and EE. A decrease in the total protein level, and protein sulfhydryl groups may be responsible for testicular atrophy. A significant depletion of non-protein sulfhydryl groups and occasionally elevated glutathione peroxidase activity may indicate that ME and EE resulted in disturbances of pro-oxidant/antioxidant balance. The study suggests that testicular toxicity in male rats co-exposed to ME and EE is mainly caused by the former compound.


The effects of 2-methoxyethanol and 2-ethoxyethanol on hematological changes induced by 2-butoxyethanol

Beata Starek-Świechowicz, Katarzyna Miranowicz-Dzierżawska, Bogusława Budziszewska, Andrzej Starek
PMID: 26325043   DOI: 10.13075/mp.5893.00126

Abstract

Alkoxyethanols (ethylene glycol alkyl ethers) are used as mixtures in a variety of industrial and household products. The aim of this study has been to evaluate the effects of 2-methoxyethanol (ME) and 2-ethoxyethanol (EE) on hematological changes induced by 2-butoxyethanol (BE) in rats.
Experiments were performed on male Wistar rats treated subcutaneously with BE, ME, and EE alone (in the dose of 0.75 mM/kg/day and 1.25 mM/kg/day) and their mixtures with the molar ratio 1:1, for 4 weeks. Hematological analyses were performed on the day 0, 4, 11, 18, and 29. Hemoglobin (HGB) concentration in the urine was also determined in the rats treated with BE alone and co-exposed to BE and ME and also BE and EE.
The rats co-exposed to BE and ME or BE and EE demonstrated significantly less pronounced hematological changes in comparison with animals treated with BE alone at the beginning of exposure. At the later period the hematological alterations in the same animals were markedly pronounced and progressing with exposure time. The rats co-exposed to BE and ME or BE and EE did not demonstrate hemoglobinuria.
ME or EE co-administered to rats with BE lead to the amelioration in the majority of the hematological parameters at the beginning of the exposure. The hematological changes at the end of the co-exposure to BE and ME or BE and EE were markedly pronounced. The effects observed in this study appear to be related with metabolic interactions of the examined ether. Med Pr 2015;66(3):303-315.


Ethylene glycol ethers induce oxidative stress in the rat brain

Bartosz Pomierny, Weronika Krzyżanowska, Irena Smaga, Lucyna Pomierny-Chamioło, Piotr Stankowicz, Bogusława Budziszewska
PMID: 25085197   DOI: 10.1007/s12640-014-9486-8

Abstract

Ethylene glycol ethers (EGEs) are components of many industrial and household products. Their hemolytic and gonadotoxic effects are relatively well known while their potential adverse effects on the central nervous system have not yet been clearly demonstrated. The aim of the present study was to examine the effects of 4-week administration of 2-buthoxyethanol (BE), 2-phenoxyethanol (PHE) and 2-ethoxyethanol (EE) on the total antioxidant capacity, activity of some antioxidant enzymes, such as the superoxide dismutase (SOD), catalase, glutathione peroxidase (GPX) and glutathione reductase and lipid peroxidation in the frontal cortex and hippocampus in the rat. These studies showed that BE and PHE decreased the total antioxidant activity, SOD and GPX activity, while increased lipid peroxidation in the frontal cortex. Like in the frontal cortex, also in the hippocampus BE and PHE attenuated the total antioxidant activity, however, lipid peroxidation was increased only in animals which received BE while reduction in GPX activity was present in rats administered PHE. The obtained data indicated that 4-week administration of BE and PHE, but not EE, reduced the total antioxidant activity and enhanced lipid peroxidation in the brain. In the frontal cortex, adverse effects of PHE and BE on lipid peroxidation probably depended on reduction in SOD and GPX activity, however, in the hippocampus the changes in the total antioxidant activity and lipid peroxidation were not connected with reduction of the investigated antioxidant enzyme activity.


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